molecular formula C19H21ClN2O3S B11349528 1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11349528
M. Wt: 392.9 g/mol
InChI Key: UENCKRDSHSVNGK-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a piperidine ring, a phenyl group, and a methanesulfonyl chloride moiety, making it a versatile compound for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as (4-chlorophenyl)methanesulfonyl chloride. This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with sulfuryl chloride or thionyl chloride .

The next step involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with piperidine and phenyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-Phenylpiperidine-4-carboxamide: Shares the piperidine and phenyl groups but lacks the methanesulfonyl chloride moiety.

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN2O3S/c20-17-8-6-15(7-9-17)14-26(24,25)22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,21,23)

InChI Key

UENCKRDSHSVNGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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